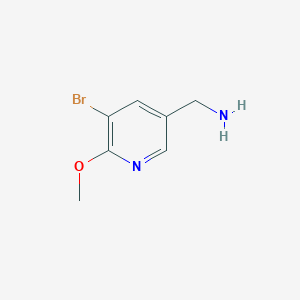![molecular formula C7H5IN2 B13019149 5-Iodopyrazolo[1,5-a]pyridine](/img/structure/B13019149.png)
5-Iodopyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodopyrazolo[1,5-a]pyridine: is a heterocyclic compound characterized by the presence of an iodine atom at the 5-position of a pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodopyrazolo[1,5-a]pyridine typically involves the iodination of pyrazolo[1,5-a]pyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Starting Material: Pyrazolo[1,5-a]pyridine
Reagents: Iodine (I₂), Potassium iodate (KIO₃)
Conditions: Reflux in acetic acid
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reagents and conditions remain similar, but the process is automated and monitored to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-Iodopyrazolo[1,5-a]pyridine: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., DMF), temperature (e.g., 80-100°C)
Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (e.g., 100-120°C)
Major Products
The major products formed depend on the type of reaction. For example, in a substitution reaction with an amine, the product would be a 5-aminopyrazolo[1,5-a]pyridine derivative.
Scientific Research Applications
5-Iodopyrazolo[1,5-a]pyridine: has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodopyrazolo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its target by participating in halogen bonding or other non-covalent interactions.
Molecular Targets and Pathways
Kinase Inhibition: The compound can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Receptor Modulation: It can modulate receptor activity by binding to allosteric sites, altering receptor conformation and function.
Comparison with Similar Compounds
5-Iodopyrazolo[1,5-a]pyridine: can be compared with other halogenated pyrazolo[1,5-a]pyridines, such as:
- 5-Bromopyrazolo[1,5-a]pyridine
- 5-Chloropyrazolo[1,5-a]pyridine
- 5-Fluoropyrazolo[1,5-a]pyridine
Uniqueness
The iodine atom in This compound provides unique reactivity and electronic properties compared to its bromine, chlorine, and fluorine counterparts. Iodine’s larger atomic radius and lower electronegativity make it more reactive in substitution and coupling reactions, offering distinct advantages in synthetic applications.
By understanding the unique properties and applications of This compound , researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
5-iodopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H |
InChI Key |
ZMOVFTOFQKBFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


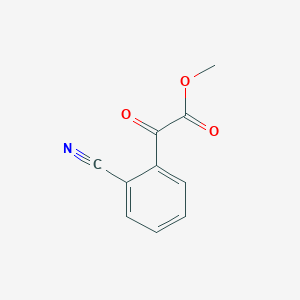
![2-(7-Cyclobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B13019084.png)


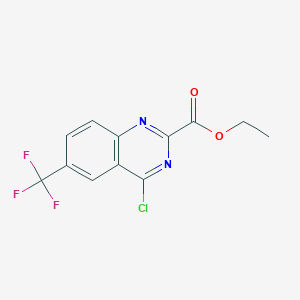
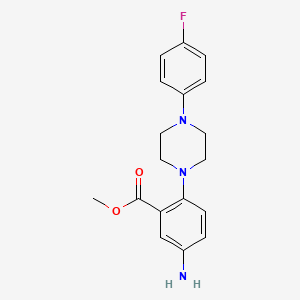
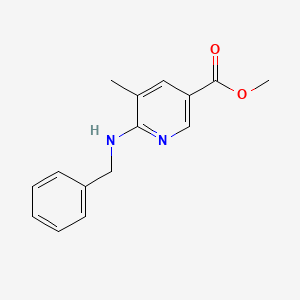
![(1S,2R,3R,6R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019106.png)
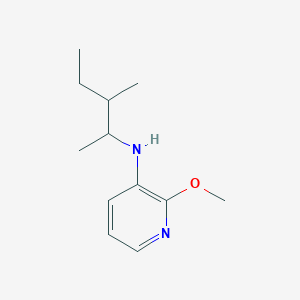
![Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13019131.png)
![3-Propyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B13019142.png)
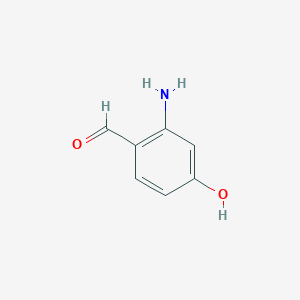
![3-Hydroxy-6-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019170.png)
